tert-butyl N-(2-methyl-2-thiomorpholin-4-ylpropyl)carbamate
Description
tert-Butyl N-(2-methyl-2-thiomorpholin-4-ylpropyl)carbamate: is a compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. This particular compound is notable for its use in various chemical reactions and its applications in scientific research.
Properties
IUPAC Name |
tert-butyl N-(2-methyl-2-thiomorpholin-4-ylpropyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2S/c1-12(2,3)17-11(16)14-10-13(4,5)15-6-8-18-9-7-15/h6-10H2,1-5H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBHQXRRBQDTCET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C)(C)N1CCSCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.43 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-methyl-2-thiomorpholin-4-ylpropyl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate thiomorpholine derivative. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve larger scale reactions with optimized conditions to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the thiomorpholine ring can be modified using various nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-(2-methyl-2-thiomorpholin-4-ylpropyl)carbamate is used as a protecting group for amines, allowing for selective reactions to occur without interference from the amine group.
Biology: In biological research, this compound can be used to study enzyme mechanisms and protein interactions, particularly those involving carbamate-modified amino acids.
Medicine: In medicine, carbamate derivatives are explored for their potential as prodrugs, which can be activated in the body to release active pharmaceutical ingredients.
Industry: In the industrial sector, this compound is used in the synthesis of various organic molecules, including pharmaceuticals, agrochemicals, and polymers.
Mechanism of Action
The mechanism of action of tert-butyl N-(2-methyl-2-thiomorpholin-4-ylpropyl)carbamate involves its ability to act as a protecting group for amines. The tert-butyl carbamate group can be cleaved under acidic conditions, releasing the free amine. This process is facilitated by the stability of the tert-butyl carbocation, which is formed during the cleavage reaction.
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler carbamate used for similar protecting group purposes.
N-Boc-1,2-phenylenediamine: Another carbamate derivative used in organic synthesis.
tert-Butyl N-methylcarbamate: Used in the synthesis of various organic compounds.
Uniqueness: tert-Butyl N-(2-methyl-2-thiomorpholin-4-ylpropyl)carbamate is unique due to the presence of the thiomorpholine ring, which imparts specific chemical properties and reactivity. This makes it particularly useful in specialized synthetic applications and research studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
